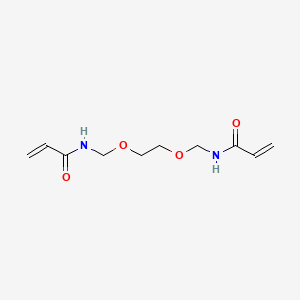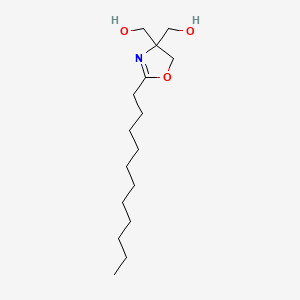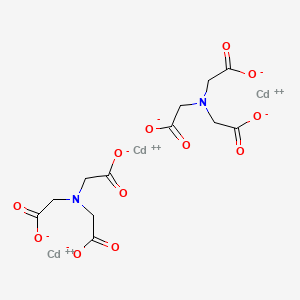
2-(Aminocarbonyl)iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminocarbonyl)iodobenzoic acid is an organic compound that features both an amino group and an iodine atom attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminocarbonyl)iodobenzoic acid typically involves the iodination of 2-aminobenzoic acid. One common method is the Sandmeyer reaction, where 2-aminobenzoic acid is first converted to a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom . The reaction conditions generally involve the use of hydrochloric acid, sodium nitrite, and potassium iodide, with careful temperature control to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process may involve recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminocarbonyl)iodobenzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium bromate and oxone (potassium peroxymonosulfate).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: 2-Iodoxybenzoic acid.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted benzoic acids with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
2-(Aminocarbonyl)iodobenzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(Aminocarbonyl)iodobenzoic acid exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the iodine atom in the compound acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the oxidizing agent . This process often involves the formation of intermediate radical species and the subsequent formation of the oxidized product.
Vergleich Mit ähnlichen Verbindungen
2-Iodobenzoic acid: Similar in structure but lacks the amino group.
2-Iodoxybenzoic acid: An oxidized form of 2-(Aminocarbonyl)iodobenzoic acid with hypervalent iodine.
2-Aminobenzoic acid: Similar in structure but lacks the iodine atom.
Uniqueness: this compound is unique due to the presence of both an amino group and an iodine atom, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
71672-74-7 |
|---|---|
Molekularformel |
C8H6INO3 |
Molekulargewicht |
291.04 g/mol |
IUPAC-Name |
2-carbamoyl-3-iodobenzoic acid |
InChI |
InChI=1S/C8H6INO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
PVJJTWJZVYDIIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)C(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


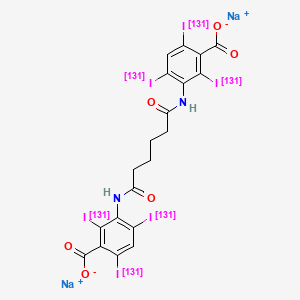
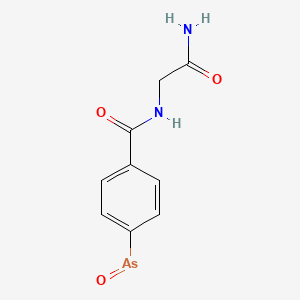
![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)





